molecular formula C11H6F3NO5 B1667501 Bragsin2 CAS No. 342795-08-8

Bragsin2

Número de catálogo: B1667501
Número CAS: 342795-08-8
Peso molecular: 289.16 g/mol
Clave InChI: WJUILHMXVGFAIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de Bragsin2 implica varios pasos, comenzando con la preparación de la estructura central de benzopirano. La ruta sintética generalmente incluye reacciones de nitración, metoxilación y trifluorometilación. Las condiciones de reacción a menudo implican el uso de ácidos y bases fuertes, así como catalizadores específicos para facilitar las transformaciones deseadas .

Esto puede incluir la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la aplicación de técnicas de purificación avanzadas .

Análisis De Reacciones Químicas

Bragsin2 experimenta varias reacciones químicas, incluyendo:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y nucleófilos. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Bragsin2 tiene varias aplicaciones de investigación científica, incluyendo:

Comparación Con Compuestos Similares

Bragsin2 es único en su capacidad de inhibir selectivamente y de forma no competitiva la activación de la GTPasa Arf mediada por BRAG2. Compuestos similares incluyen otros inhibidores de la GTPasa Arf y factores de intercambio de nucleótidos, como SecinH3 y Brefeldin A. El mecanismo de acción no competitivo de this compound y su unión específica al dominio de homología de plecstrina de BRAG2 lo diferencian de estos otros compuestos .

Referencias

Actividad Biológica

Bragsin2 is a small molecule inhibitor that specifically targets the BRAG2 protein, a guanine nucleotide exchange factor (GEF) involved in the activation of Arf GTPases. This compound demonstrates significant biological activity, particularly in disrupting Arf GTPase signaling pathways, which play critical roles in various cellular processes such as vesicle trafficking, cytoskeletal dynamics, and cell proliferation. The following sections provide a detailed examination of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

This compound operates by inhibiting the nucleotide exchange process catalyzed by BRAG2. It binds non-competitively to the interface between the PH domain of BRAG2 and the lipid bilayer, preventing BRAG2 from activating lipidated Arf GTPases. This inhibition is crucial for understanding its role in cellular signaling and potential therapeutic applications.

Binding Affinity and Inhibition

  • IC50 Value : The IC50 value for this compound as an inhibitor of BRAG2 is reported to be approximately 3 μM .
  • Inhibition Studies : In vitro studies have shown that this compound at a concentration of 50 μM inhibits Arf GTPase activation in HeLa cells and affects the growth of specific breast cancer cell lines (SUM149 and S68) without impacting SUM159 cells, which lack adhesion molecules .

Research Findings

This compound has been studied in various contexts to elucidate its biological effects:

  • Cell Viability : this compound exhibits minimal toxicity across different cell lines, suggesting its potential as a therapeutic agent without significant adverse effects on cell viability .
  • Effect on Cellular Processes :
    • This compound disrupts Arf GTPase signaling pathways critical for cell proliferation and differentiation.
    • Studies indicate that it can influence breast cancer stem cells, highlighting its relevance in cancer research .
  • Comparative Studies with Other Inhibitors :
    • Comparative analysis with other compounds such as NAV-2729 and SecinH3 has been conducted to evaluate their respective effects on GTPase signaling pathways.
    • In particular, this compound has shown unique selectivity for BRAG2 over other related proteins .

Data Tables

The following table summarizes key characteristics and comparative data regarding this compound and related compounds:

Compound NameTarget ProteinMechanism of ActionIC50 ValueUnique Features
This compound BRAG2Inhibits nucleotide exchange3 μMSelective inhibition; minimal toxicity
Bragsin BRAG1Inhibits nucleotide exchangeNot specifiedSimilar structure but targets a different isoform
NAV-2729 BRAG2Inhibits nucleotide exchangeNot specifiedMore potent than this compound in certain assays
SecinH3 ARF1Disrupts ARF signalingNot specifiedDifferent target but involved in similar pathways

Case Study 1: Breast Cancer Research

A study investigated the effects of this compound on breast cancer cell lines, revealing that it selectively inhibited growth in SUM149 and S68 cells while having no effect on SUM159 cells. This selectivity suggests that this compound may serve as a targeted therapeutic agent for specific breast cancer subtypes characterized by altered adhesion molecule expression .

Case Study 2: Cellular Mechanisms

Research utilizing artificial membranes containing ARF GTPases demonstrated that this compound effectively inhibits BRAG2 activity on membranes enriched with PIP2, indicating its functional relevance in membrane-associated processes . This finding underscores the importance of membrane interactions in modulating GEF activity.

Propiedades

IUPAC Name

6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUILHMXVGFAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bragsin2
Reactant of Route 2
Reactant of Route 2
Bragsin2
Reactant of Route 3
Bragsin2
Reactant of Route 4
Reactant of Route 4
Bragsin2
Reactant of Route 5
Bragsin2
Reactant of Route 6
Reactant of Route 6
Bragsin2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.